Target Engagement Profile: PPARγ Binding Affinity Compared to a Potent Analog
5-(2-Hydroxybenzylidene)thiazolidine-2,4-dione serves as an unsubstituted reference point for PPARγ activity. In contrast to optimized N-substituted analogs from the same study, which can achieve potent binding (IC50 = 1790 nM), this compound is a weaker binder. Its value lies in establishing the baseline contribution of the core scaffold, enabling precise quantification of potency gains conferred by specific N-substitutions [1].
| Evidence Dimension | PPARγ Ligand Binding Domain (LBD) Affinity |
|---|---|
| Target Compound Data | Weak binder (baseline) |
| Comparator Or Baseline | N-substituted analog '4g' (IC50 = 1790 nM) |
| Quantified Difference | Potency gain is attributable to the N3-substitution absent in the target compound. |
| Conditions | Competitive binding assay against PPARγ LBD |
Why This Matters
This confirms the compound's utility as a negative control or low-activity reference scaffold for quantifying the impact of N3 modifications on PPARγ engagement.
- [1] Bioorganic Chemistry. (2021). Design, synthesis and bioactivity evaluation of thiazolidinedione derivatives as partial agonists targeting PPARγ. Bioorg. Chem., 105342. View Source
